N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide
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Overview
Description
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is a synthetic organic compound that belongs to the class of benzenecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide typically involves a multi-step process:
Formation of the Benzenecarboxamide Core: The initial step involves the formation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated reagent reacts with the benzenecarboxamide core.
Attachment of the Cyanophenyl Group: The cyanophenyl group is typically introduced through a nucleophilic substitution reaction, where a cyanophenyl reagent reacts with the intermediate compound.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfanyl group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzamide: Similar structure but lacks the carboxamide group.
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide is unique due to the presence of both the carboxamide and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-cyanophenyl)sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-9-11-16(12-10-15)23-20(24)17-6-2-4-8-19(17)25-18-7-3-1-5-14(18)13-22/h1-12H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQKSMNSCORHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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